molecular formula C11H17NO4 B13699962 tert-Butyl 7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate

tert-Butyl 7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate

Cat. No.: B13699962
M. Wt: 227.26 g/mol
InChI Key: WRKUIFISUJIKIJ-UHFFFAOYSA-N
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Description

(1S,6S)-3-Boc-8-oxa-3-azabicyclo[420]octan-7-one is a bicyclic compound that features a unique structural framework This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an oxygen atom within the ring, and an azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6S)-3-Boc-8-oxa-3-azabicyclo[4.2.0]octan-7-one typically involves a multi-step process. One common method starts with the preparation of the bicyclic core through a [2+2] cycloaddition reaction. This reaction is carried out under an inert atmosphere, often using argon, and involves the use of anhydrous solvents such as toluene . The reaction mixture is cooled to low temperatures, around -78°C, to facilitate the cycloaddition.

Industrial Production Methods

While specific industrial production methods for (1S,6S)-3-Boc-8-oxa-3-azabicyclo[4.2.0]octan-7-one are not widely documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. The use of automated systems for reagent addition and temperature control is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(1S,6S)-3-Boc-8-oxa-3-azabicyclo[4.2.0]octan-7-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the Boc-protected nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction can produce an alcohol.

Scientific Research Applications

(1S,6S)-3-Boc-8-oxa-3-azabicyclo[4.2.0]octan-7-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its role in the development of new pharmaceuticals, particularly those targeting neurological conditions.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,6S)-3-Boc-8-oxa-3-azabicyclo[4.2.0]octan-7-one involves its interaction with specific molecular targets. The Boc-protecting group can be selectively removed under acidic conditions, revealing the reactive amine group. This amine can then participate in various biochemical pathways, potentially interacting with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1S,6S)-3-Boc-8-oxa-3-azabicyclo[4.2.0]octan-7-one apart is its unique structural framework, which combines a Boc-protected amine with a bicyclic ring system. This structure imparts specific chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

tert-butyl 7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-5-4-7-8(6-12)15-9(7)13/h7-8H,4-6H2,1-3H3

InChI Key

WRKUIFISUJIKIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)OC2=O

Origin of Product

United States

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